Ethyl triacontanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404868. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl triacontanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34-4-2/h3-31H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUBNDNLVZUJAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

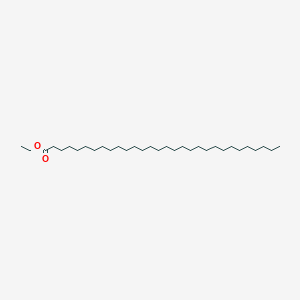

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226015 |

Source

|

| Record name | Ethyl triacontanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-12-6 |

Source

|

| Record name | Ethyl triacontanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7505-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl triacontanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Triacontanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl triacontanoate is a long-chain fatty acid ester, specifically the ethyl ester of triacontanoic acid. It is a waxy solid at room temperature and is found in various plant waxes.[1] Due to its hydrophobic nature and biocompatibility, this compound is a molecule of interest in various fields, including agriculture as a plant growth stimulant and in pharmaceuticals for the development of novel drug delivery systems.[2] This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for their determination, and a plausible mechanism of action in a biological context.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These values are a compilation of experimental and computed data from various scientific sources.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₄O₂ | [3][4] |

| Molecular Weight | 480.85 g/mol | [2][3][4] |

| Appearance | Waxy solid | [1] |

| Melting Point | 67-69 °C | [2][4][5] |

| Boiling Point | 448.5 °C at 760 mmHg | [4][5] |

| Density | 0.858 g/cm³ | [5] |

| Flash Point | 204.3 °C | [5] |

| Refractive Index | 1.455 | [5] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source |

| LogP (Octanol-Water Partition Coefficient) | 11.49 (calculated) | |

| Water Solubility | Predicted to be very low | |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents |

Experimental Protocols

Melting Point Determination

The melting point of a waxy solid like this compound can be determined using the capillary tube method .

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. The range between these two temperatures is reported as the melting point.

Boiling Point Determination

Due to its high boiling point, the boiling point of this compound is typically determined under reduced pressure (vacuum distillation) and extrapolated to atmospheric pressure.

Methodology:

-

A sample of this compound is placed in a distillation flask connected to a vacuum pump and a manometer.

-

The pressure inside the apparatus is reduced to a known value.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded.

-

This procedure is repeated at several different pressures.

-

The data is then used to construct a vapor pressure-temperature nomograph, which can be extrapolated to determine the boiling point at atmospheric pressure (760 mmHg).

Solubility Determination

The solubility of this compound in various solvents can be determined using the equilibrium solubility method .

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after creating a calibration curve with known standards.

LogP (Octanol-Water Partition Coefficient) Determination

For highly hydrophobic compounds like this compound, the shake-flask method is a common, though challenging, technique. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, alternative method for estimating LogP.

Methodology (RP-HPLC):

-

A series of standard compounds with known LogP values are injected into an RP-HPLC system.

-

The retention time of each standard is recorded.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.

-

This compound is then injected into the same HPLC system under identical conditions, and its retention time is measured.

-

The LogP of this compound is then calculated from its retention time using the calibration curve.

Logical Relationships and Experimental Workflows

Plausible Mechanism of Action as a Plant Growth Regulator

While the direct signaling pathway of this compound is not well-elucidated, it is closely related to Triacontanol, a known plant growth regulator. It is plausible that this compound is hydrolyzed in vivo to Triacontanol, which then exerts its biological effects. The following diagram illustrates a potential logical pathway.

Caption: Plausible metabolic activation and signaling pathway of this compound.

Experimental Workflow for the Analysis of Long-Chain Fatty Acid Esters

The analysis of long-chain fatty acid esters like this compound from a biological matrix typically involves several key steps, from extraction to final identification and quantification.

Caption: General experimental workflow for analyzing long-chain fatty acid esters.

References

- 1. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 7505-12-6 | Benchchem [benchchem.com]

- 3. Ethyl triacontanate | C32H64O2 | CID 139039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 7505-12-6,TRIACONTANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 5. This compound|7505-12-6 - MOLBASE Encyclopedia [m.molbase.com]

A Technical Guide to the Natural Sources of Ethyl Triacontanoate in Plant Waxes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl triacontanoate (C₃₂H₆₄O₂) is a long-chain fatty acid ester, a class of compounds commonly found as major constituents of plant cuticular waxes. These waxes form a protective layer on the epidermis of terrestrial plants, playing a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and providing a barrier against pathogens and insects. The unique physicochemical properties of long-chain esters like this compound, stemming from their long alkyl chains, make them of interest for various applications, including pharmaceuticals, cosmetics, and industrial lubricants. This technical guide provides an in-depth overview of the natural plant sources of this compound and related long-chain wax esters, details experimental protocols for their extraction and analysis, and illustrates the relevant biosynthetic pathways.

Natural Sources of Triacontanoate Esters in Plant Waxes

While specific quantitative data for this compound across a wide range of plants is not extensively documented in publicly available literature, various studies have identified the presence of triacontanoate derivatives and other long-chain wax esters in the cuticular waxes of several plant species. The presence of these compounds suggests that this compound may also be present, albeit potentially in lower concentrations or as part of a complex mixture of esters.

| Plant Genus/Species | Family | Plant Part | Detected Compound(s) | Citation(s) |

| Jacaranda species | Bignoniaceae | Leaves, Flowers | Esters, Fatty acids | [1] |

| Newbouldia laevis | Bignoniaceae | Not specified | General phytochemicals (prolonged use may have toxic effects) | |

| Asparagus adscendens | Asparagaceae | Roots | Steroidal saponins, sapogenins, aliphatic compounds | [2][3] |

| Catalpa ovata | Bignoniaceae | Not specified | General phytochemicals | |

| Saccharum officinarum (Sugarcane) | Poaceae | Peel, Stalk, Leaves | Wax esters, Ethyl and methyl esters of fatty acids | [4][5][6] |

| Euphorbia tirucalli | Euphorbiaceae | Latex, Stem | Diterpene esters, triterpenes | [7][8][9][10][11] |

| Triticum aestivum (Wheat) | Poaceae | Leaves, Stems | Alkanes, Fatty acids, Primary alcohols, Ketones | [12] |

| Ammopiptanthus mongolicus | Fabaceae | Leaves | Alkanes, Aldehydes, Alcohols, Alkyl esters, Ketones | [13] |

Experimental Protocols

The isolation and quantification of this compound from plant waxes typically involve solvent extraction followed by chromatographic analysis. The following is a generalized protocol based on established methods for plant cuticular wax analysis.[14][15][16][17]

Extraction of Cuticular Waxes

-

Objective: To extract total soluble lipids, including wax esters, from the surface of plant material.

-

Materials:

-

Procedure:

-

Carefully harvest the desired plant parts. If using fresh material, proceed immediately to extraction to minimize enzymatic degradation.

-

Immerse the plant material in a sufficient volume of chloroform to ensure complete submersion.[15] The extraction is typically performed at room temperature for a short duration (e.g., 30-60 seconds) to minimize the extraction of intracellular lipids.[17]

-

Gently agitate the sample during immersion.

-

Remove the plant material from the solvent. The chloroform extract now contains the cuticular waxes.

-

Filter the extract to remove any particulate matter.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C to prevent degradation of the analytes.

-

Redissolve the dried wax residue in a known volume of a suitable solvent (e.g., hexane or a mixture of heptane and toluene) for subsequent analysis.[15]

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify the components of the wax extract, including this compound.

-

Materials:

-

Wax extract from the previous step

-

Internal standard (e.g., tetracosane or a synthetic wax ester not present in the sample)[17]

-

GC-MS system equipped with a suitable capillary column (e.g., DB-1ms or equivalent)

-

Autosampler vials with inserts

-

-

Procedure:

-

Sample Preparation:

-

To a known aliquot of the wax extract, add a precise amount of the internal standard.

-

For the analysis of fatty acids and alcohols, derivatization to their trimethylsilyl (TMS) ethers and esters is often necessary to improve volatility.[16] This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17] However, for the direct analysis of long-chain esters like this compound, derivatization may not be required.[18]

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

The GC oven temperature program should be optimized to separate the long-chain wax esters. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320-350°C), and hold for a period to ensure elution of all compounds.[17][19]

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the target analytes (e.g., m/z 50-850).[19]

-

-

Data Analysis:

-

Identify this compound and other compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and their retention times with those of authentic standards.

-

Quantify the amount of this compound by comparing the peak area of its characteristic ions to the peak area of the internal standard.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

While a specific signaling pathway directly involving this compound has not been elucidated, the biosynthesis of its precursors, very-long-chain fatty acids (VLCFAs), is well-understood.[20][21] The following diagram illustrates this general pathway. Additionally, a diagram outlining the experimental workflow for the analysis of plant waxes is provided.

Caption: Biosynthesis of very-long-chain fatty acids and wax esters in plants.

Caption: Experimental workflow for the analysis of plant cuticular waxes.

Conclusion

This compound is a component of the complex mixture of lipids that constitute plant cuticular waxes. While its precise quantification in many plant species remains an area for further research, the presence of related long-chain esters in plants like sugarcane and those of the Jacaranda genus indicates their potential as natural sources. The provided experimental workflow offers a robust methodology for the extraction and analysis of these compounds. Understanding the natural sources and biosynthesis of this compound is a critical step for harnessing its potential in various scientific and industrial applications. Further research focusing on targeted quantification across a broader range of plant species will be invaluable to the fields of drug development, materials science, and plant biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of an irritant 4-deoxyphorbol diester from Euphorbia tirucalli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [en.bio-protocol.org]

- 15. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

- 16. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]

- 20. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Ethyl Triacontanoate in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of Ethyl triacontanoate in various biological matrices. It is designed to assist researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development in accurately detecting and characterizing this long-chain fatty acid ester.

Introduction to this compound

This compound (C₃₂H₆₄O₂) is a long-chain fatty acid ester naturally occurring in a variety of biological systems. It is a constituent of plant cuticular waxes, where it contributes to the protective barrier against environmental stressors.[1] It has also been identified in insects and microorganisms.[1] Beyond its structural role, research has indicated that this compound and related long-chain esters possess biological activities, including potential as plant growth stimulants and antimicrobial properties.[1] Given its presence in natural sources and bioactive potential, robust analytical methods for its identification and quantification are essential for further research and potential applications.

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 7505-12-6 | [1][2] |

| Molecular Weight | 480.85 g/mol | [3] |

| Molecular Formula | C₃₂H₆₄O₂ | [3] |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 448.5 °C at 760 mmHg | [4] |

| Appearance | Colorless, odorless liquid | [3] |

Analytical Methodologies for Identification and Quantification

The identification of this compound in complex biological matrices primarily relies on chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the separation of the analyte from the sample matrix in the gas phase followed by its detection and identification based on its mass-to-charge ratio.

Key Advantages of GC-MS:

-

High Resolution: Provides excellent separation of complex mixtures.

-

High Sensitivity: Capable of detecting trace amounts of the analyte.

-

Structural Information: Mass spectral data provides valuable information for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of molecules, including those that are not amenable to GC-MS due to low volatility or thermal instability.

Key Advantages of LC-MS:

-

Broad Applicability: Can analyze a wide range of compounds with varying polarities.

-

Soft Ionization: Techniques like Electrospray Ionization (ESI) minimize fragmentation, preserving the molecular ion for accurate mass determination.

-

High Throughput: Can be automated for the analysis of a large number of samples.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and analysis of this compound from biological matrices. These should be optimized based on the specific matrix and research question.

Sample Preparation and Extraction

The initial step in the analysis of this compound is its extraction from the biological matrix. The choice of solvent and extraction technique is critical for achieving high recovery and minimizing co-extraction of interfering substances.

General Extraction Protocol for Plant Material:

-

Sample Collection and Preparation: Collect fresh plant material (e.g., leaves, stems). Dry the material to a constant weight and grind it into a fine powder.

-

Solvent Extraction:

-

Perform a successive extraction using solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform, and then ethanol.[1]

-

Macerate the powdered plant material in the chosen solvent at room temperature for a specified period (e.g., 24-48 hours), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

-

Fractionation (Optional):

-

For complex extracts, column chromatography using silica gel can be employed to separate fractions based on polarity.

-

Elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Diagram of the General Extraction Workflow:

References

An In-Depth Technical Guide to Ethyl Triacontanoate

This technical guide provides a comprehensive overview of ethyl triacontanoate, a long-chain fatty acid ester. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the molecule's fundamental properties, synthesis protocols, and relevant methodologies, presenting data in a clear and accessible format.

Core Molecular Information

This compound is the ethyl ester of triacontanoic acid, a 30-carbon saturated fatty acid. It is a waxy solid found in various plant cuticles and has applications in the chemical and pharmaceutical industries as a reference compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C32H64O2 | [1][2][3][4] |

| Molecular Weight | 480.8 g/mol | [1] |

| CAS Number | 7505-12-6 | [1][2][5] |

| Appearance | Colorless, odorless liquid or waxy solid | [4] |

| Melting Point | 67-69 °C | [2][4] |

| Boiling Point | 448.5 °C at 760 mmHg | [2][4] |

| Density | 0.858 g/cm³ | [2][4] |

| Flash Point | 204.3 °C | [2][4] |

| Refractive Index | 1.455 | [2][4] |

Synthesis of this compound

The primary methods for synthesizing this compound are through the esterification of triacontanoic acid with ethanol or via transesterification.[5]

This common method involves the direct reaction of triacontanoic acid with ethanol in the presence of an acid catalyst.[5]

Materials:

-

Triacontanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reflux apparatus

Procedure:

-

A mixture of triacontanoic acid and an excess of absolute ethanol is placed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The mixture is heated to reflux for several hours with constant stirring to drive the reaction to completion. The typical reflux temperature for ethanol is around 78°C at atmospheric pressure.[5]

-

After cooling, the excess ethanol is removed using a rotary evaporator.[6]

-

The residue is dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated to yield crude this compound, which can be further purified by recrystallization.[5]

An alternative method that often results in higher yields involves the conversion of triacontanoic acid to its acid chloride, followed by reaction with ethanol.[5][6]

Materials:

-

Triacontanoic acid

-

Thionyl chloride or oxalyl chloride

-

Absolute ethanol

-

Anhydrous solvent (e.g., dichloromethane)

-

Rotary evaporator

Procedure:

-

Triacontanoic acid is reacted with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent to form triacontanoyl chloride.

-

The excess chlorinating agent and solvent are removed under reduced pressure.

-

The resulting triacontanoyl chloride is then reacted with absolute ethanol. This reaction is typically rapid and exothermic.[5]

-

The mixture is stirred for a short period to ensure complete conversion.

-

The volatile byproducts and any remaining ethanol are removed using a rotary evaporator to yield this compound.[6]

Purification and Characterization

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., ethanol, acetone)

Procedure:

-

The crude product is dissolved in a minimum amount of a suitable solvent at an elevated temperature.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly, promoting the formation of pure crystals of this compound, leaving impurities in the solution.[5]

-

The crystals are collected by filtration and washed with a small amount of cold solvent.

-

The purified crystals are dried under vacuum.

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester functional group.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Logical Workflow and Synthesis Diagrams

The following diagrams illustrate the key synthesis pathways for this compound.

Caption: Acid-catalyzed esterification of triacontanoic acid with ethanol.

Caption: Two-step synthesis of this compound via an acid chloride intermediate.

References

- 1. Ethyl triacontanate | C32H64O2 | CID 139039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MOLBASE [key.molbase.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. Cas 7505-12-6,TRIACONTANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 5. This compound | 7505-12-6 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

Spectroscopic Analysis of Ethyl Triacontanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Ethyl triacontanoate (CAS No: 71329-30-3), a long-chain fatty acid ester. The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for these analytical procedures.

Introduction

This compound is a saturated fatty acid ester consisting of a 30-carbon acyl chain and an ethyl group. Its chemical formula is C₃₂H₆₄O₂. Spectroscopic techniques are crucial for the structural elucidation and purity assessment of such long-chain esters, which are prevalent in natural products and have applications in various fields, including pharmaceuticals and cosmetics. This guide focuses on the key spectroscopic signatures of this compound obtained through ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectral Data Presentation

The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These values are based on typical ranges for long-chain aliphatic esters.[1]

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.2 | Triplet | 2H | -CH₂ -C=O |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.2-1.3 | Broad Singlet | ~54H | -(CH₂ )₂₇- in the acyl chain |

| ~0.88 | Triplet | 3H | Terminal CH₃ of the acyl chain |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | Ester C =O |

| ~60 | -O-CH₂ -CH₃ |

| ~22-34 | C H₂ carbons of the long acyl chain |

| ~14 | Terminal C H₃ carbons |

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 & 2850 | Strong | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch of saturated ester |

| ~1300-1000 | Medium | C-O stretch |

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of this compound are provided below. These are generalized procedures for long-chain esters and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Cotton wool or filter plug

Instrumentation:

-

A 300-500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final volume in the NMR tube should be sufficient to cover the detection coils of the spectrometer, typically around 5-6 cm in height.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent like isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl Triacontanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl triacontanoate, a long-chain fatty acid ester, holds significant interest in various scientific fields, including pharmaceuticals and material science. Its formulation and application are intrinsically linked to its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, experimental protocols for solubility determination, and the underlying principles governing its behavior in different solvent systems. Due to the limited availability of precise quantitative solubility data for this compound, this guide also incorporates data from analogous long-chain esters and waxes to provide valuable estimations for researchers.

Introduction to this compound

This compound (C₃₂H₆₄O₂) is the ethyl ester of triacontanoic acid, a 30-carbon saturated fatty acid.[1][2] It is a waxy solid at room temperature with a melting point in the range of 67-69°C.[2] Its long aliphatic chain renders it highly nonpolar, which is the primary determinant of its solubility behavior. Understanding the solubility of this compound is crucial for a variety of applications, including:

-

Drug Delivery: As a lipid-based excipient for the formulation of poorly water-soluble drugs.

-

Material Science: In the development of coatings, lubricants, and phase-change materials.

-

Natural Product Chemistry: As a component of plant waxes and its subsequent isolation and purification.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₄O₂ | [1][2] |

| Molecular Weight | 480.85 g/mol | [2] |

| Melting Point | 67-69 °C | [2] |

| Boiling Point | 448.5 °C at 760 mmHg | [2] |

| Density | 0.858 g/cm³ | [2] |

| Appearance | Waxy Solid |

Solubility of this compound

General Solubility Principles

The adage "like dissolves like" is the fundamental principle governing the solubility of this compound. As a nonpolar molecule, it will exhibit higher solubility in nonpolar solvents and lower solubility in polar solvents. The long hydrocarbon chain dominates its molecular character, making van der Waals forces the primary mode of interaction with solvent molecules.

Qualitative Solubility

Based on experimental evidence from the extraction and purification of plant waxes and other long-chain esters, the qualitative solubility of this compound in common organic solvents can be summarized as follows:

-

High Solubility: In nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene) and chlorinated solvents (e.g., chloroform, dichloromethane).

-

Moderate Solubility: In moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: In polar protic solvents (e.g., ethanol, methanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) at room temperature. The solubility in alcohols like ethanol is known to increase significantly with temperature.[4]

-

Insoluble: In water.

Estimated Solubility Data

While specific data for this compound is scarce, the solubility of similar long-chain waxes and esters can provide a useful point of reference. Table 2 presents a summary of qualitative and, where available, analogous quantitative solubility data.

| Solvent | Solvent Polarity | Qualitative Solubility of this compound (Predicted) | Analogous Compound Solubility Data |

| Hexane | Nonpolar | High | Paraffin wax is highly soluble.[5] |

| Chloroform | Nonpolar | High | Waxes generally show high solubility.[6] |

| Toluene | Nonpolar | High | Long-chain fatty acid methyl esters are soluble.[7] |

| Ethyl Acetate | Moderately Polar | Moderate | Often used in chromatography for elution of esters.[8] |

| Acetone | Polar Aprotic | Low | Used to precipitate some long-chain esters.[8] |

| Ethanol | Polar Protic | Low at RT, increases with heat | Beeswax is soluble in hot ethanol.[9] The solubility of a 52-carbon wax in ethanol increases four-fold between 40°C and 60°C.[4] |

| Methanol | Polar Protic | Low | Generally poor solvent for long-chain lipids. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Paraffin wax can be dissolved in DMSO.[10] |

| Water | Highly Polar | Insoluble | Fatty acid esters are generally insoluble in water. |

Note: "RT" denotes room temperature. The predictions for this compound are based on its chemical structure and established solubility principles.

Experimental Determination of Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. The following section outlines a general protocol for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Vials or test tubes with secure caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the equilibrium solubility of this compound is depicted in the following diagram.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility values.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100mL, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is particularly relevant for solvents like ethanol, where a significant increase in the solubility of long-chain esters is observed at elevated temperatures.[4]

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound (nonpolar), the higher the solubility.

-

Purity of this compound: Impurities can affect the measured solubility.

-

Presence of Cosolvents: The addition of a cosolvent can significantly alter the solubility by modifying the overall polarity of the solvent system.

Logical Relationships in Solubility Prediction

The solubility of a long-chain ester like this compound can be logically predicted based on its structural components and the properties of the solvent.

Conclusion

While precise, quantitative solubility data for this compound in a comprehensive range of organic solvents remains an area for further investigation, a strong understanding of its solubility behavior can be derived from its physicochemical properties and data from analogous compounds. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility of this compound, practical experimental protocols for its determination, and the key factors that influence its dissolution. For critical applications, it is recommended that the solubility be determined experimentally under the specific conditions of use.

References

- 1. Ethyl triacontanate | C32H64O2 | CID 139039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|7505-12-6 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Buy this compound (EVT-400583) | 7505-12-6 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 7505-12-6 | Benchchem [benchchem.com]

- 9. About Waxes… [adc-solution.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Ethyl Triacontanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of Ethyl triacontanoate. Due to the limited availability of specific experimental data on the thermal decomposition of this long-chain ester, this document summarizes its known physical properties and presents generalized experimental protocols for its thermal analysis. Furthermore, a hypothetical degradation pathway is proposed based on the known behavior of similar long-chain esters under thermal stress.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the material's behavior under various processing and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₄O₂ | [1] |

| Molecular Weight | 480.85 g/mol | [1] |

| Melting Point | 67-69 °C (lit.) | [1] |

| Boiling Point | 448.5 °C at 760 mmHg | [1] |

| Density | 0.858 g/cm³ | [1] |

| Flash Point | 204.3 °C | [1] |

| Chemical Stability | Stable under recommended storage conditions. | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Thermal Analysis

Detailed methodologies for investigating the thermal stability and degradation of this compound are outlined below. These protocols are based on standard techniques for the analysis of long-chain esters and waxes.

1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert sample pan (e.g., alumina or platinum).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal events.

-

2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions or exothermic/endothermic degradation processes.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC thermogram will show peaks corresponding to thermal events. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

-

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a compound like this compound.

Hypothetical Thermal Degradation Pathway of this compound

Discussion on Degradation Profile

The biodegradation of this compound is understood to proceed via enzymatic hydrolysis of the ester bond, yielding triacontanoic acid and ethanol.[2] Under thermal stress, a similar initial cleavage of the ester linkage is anticipated. At sufficiently high temperatures, the resulting triacontanoic acid can undergo decarboxylation to form nonacosane and carbon dioxide. Concurrently, fragmentation of the long hydrocarbon chain can occur, leading to a complex mixture of shorter-chain alkanes and alkenes. The exact composition of these degradation products would depend on the specific temperature, heating rate, and atmospheric conditions of the thermal event. To definitively identify the thermal degradation products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required.

This compound is a thermally stable compound under normal storage conditions. Its high boiling point and flash point suggest that it can withstand elevated temperatures to a certain degree. However, at temperatures exceeding its decomposition threshold, it is expected to degrade primarily through the cleavage of its ester bond, followed by further fragmentation of the resulting carboxylic acid. The provided experimental protocols offer a framework for researchers to conduct detailed thermal analysis of this compound to elucidate its precise thermal stability and degradation profile. Such data is crucial for its application in fields where thermal stress is a factor, including in pharmaceutical formulations and material science. Further research utilizing techniques like TGA-MS or Py-GC-MS is recommended to identify the specific volatile decomposition products.

References

The Role of Ethyl Triacontanoate in Plant Cuticle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle is a critical protective barrier, with its composition playing a pivotal role in plant survival and response to environmental stressors. While the roles of many cuticular wax components are well-understood, the presence and function of specific very-long-chain fatty acid ethyl esters, such as ethyl triacontanoate, are less defined. This technical guide explores the hypothesized role of this compound in plant cuticle formation, delving into its potential biosynthesis, regulation, and physiological significance. Drawing upon the established knowledge of wax ester biochemistry and the plant's response to abiotic stress, this document provides a comprehensive overview for researchers in plant biology and drug development seeking to understand and potentially modulate plant surface properties.

Introduction: The Plant Cuticle and its Wax Components

The plant cuticle is an extracellular lipid layer that covers the aerial surfaces of plants, acting as the primary interface between the plant and its environment. It is a complex, multi-layered structure composed of a cutin polymer matrix and embedded and overlaid cuticular waxes. These waxes are a diverse mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters. The composition and morphology of these waxes are crucial for the cuticle's functions, which include preventing non-stomatal water loss, reflecting UV radiation, and providing a first line of defense against pathogens and herbivores.

Wax esters, formed by the esterification of a fatty acid and a fatty alcohol, are significant components of the cuticular wax in many plant species. They contribute to the hydrophobicity and structural integrity of the cuticle. While esters of long-chain alcohols are commonly reported, the natural occurrence of ethyl esters of VLCFAs, such as this compound, has not been extensively documented. However, emerging evidence suggests a plausible pathway for their formation, particularly under conditions of abiotic stress.

Biosynthesis of Wax Esters: A Foundation for this compound Formation

The biosynthesis of cuticular waxes occurs in the epidermal cells of plants. The pathway begins with the synthesis of C16 and C18 fatty acids in the plastid, which are then exported to the endoplasmic reticulum (ER). In the ER, a fatty acid elongase (FAE) complex catalyzes the extension of these fatty acids to form VLCFAs (C20 to C34).

The formation of wax esters is a two-step process within the alcohol-forming pathway of wax biosynthesis:

-

Reduction of a Fatty Acyl-CoA: A fatty acyl-CoA reductase (FAR) reduces a VLCFA-CoA to a primary alcohol.

-

Esterification: A wax synthase (WS) catalyzes the esterification of a primary alcohol with a fatty acyl-CoA to form a wax ester.

In Arabidopsis thaliana, the bifunctional enzyme WAX SYNTHASE/ACYL-COA:DIACYLGLYCEROL ACYLTRANSFERASE 1 (WSD1) has been identified as the key enzyme responsible for the synthesis of wax esters in the stem cuticle.

Proposed Biosynthesis of this compound

The formation of this compound would require the availability of its two precursors: triacontanoyl-CoA and ethanol.

-

Triacontanoyl-CoA: Triacontanoic acid (a C30 VLCFA) is synthesized through the FAE complex.

-

Ethanol: While not a typical substrate for wax ester synthesis, plants are known to produce endogenous ethanol through anaerobic respiration, particularly under abiotic stress conditions such as flooding (hypoxia) and drought.[1][2][3][4][5] Stress-induced ethanol accumulation could provide the necessary substrate for a wax synthase to produce ethyl esters.

Studies on heterologously expressed plant wax synthases have shown that they can utilize ethanol as a substrate to form fatty acid ethyl esters (FAEEs).[6] This suggests that if ethanol is present in the epidermal cells, the existing enzymatic machinery could synthesize this compound.

dot

Regulation of Wax Ester Biosynthesis

The biosynthesis of cuticular wax is tightly regulated by a network of transcription factors and is influenced by developmental cues and environmental stresses.

Transcriptional Regulation

Several transcription factors are known to regulate wax biosynthesis genes. For example, in Arabidopsis, WIN1/SHN1, MYB94, and MYB96 are key regulators that activate the expression of genes involved in VLCFA elongation and wax production in response to drought and abscisic acid (ABA) signaling.

Hormonal and Abiotic Stress Signaling

Abiotic stresses such as drought, salinity, and cold are known to induce changes in the composition and amount of cuticular wax. The plant hormone ABA plays a central role in mediating these stress responses. Drought stress, for instance, leads to ABA accumulation, which in turn upregulates the expression of wax biosynthetic genes, leading to increased wax deposition.[7][8]

The link between abiotic stress, ethanol production, and the potential for this compound synthesis is a compelling area for further research. It is plausible that under stress conditions that trigger both ABA-mediated upregulation of wax biosynthesis and anaerobic respiration leading to ethanol production, the formation of ethyl esters in the cuticle could be enhanced.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethanol-Mediated Novel Survival Strategy against Drought Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pretreating soil with ethanol protects plants from drought | RIKEN [riken.jp]

A Technical Guide to the Biosynthesis of Ethyl Triacontanoate in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl triacontanoate, a very-long-chain fatty acid ethyl ester (FAEE), holds potential in various industrial applications, including lubricants, cosmetics, and as a bioactive molecule. While its chemical synthesis is established, microbial biosynthesis presents a sustainable and tunable alternative. This technical guide outlines a plausible biosynthetic pathway for this compound in engineered microorganisms, focusing on the core metabolic pathways, key enzymes, and relevant experimental protocols. Due to the novelty of microbial this compound synthesis, this guide synthesizes information from related very-long-chain fatty acid (VLCFA) and FAEE production systems, providing a foundational framework for research and development in this area.

Introduction

The microbial production of fatty acid-derived molecules has gained significant traction as a renewable alternative to petroleum-based chemical synthesis. This compound (C32H64O2), the ethyl ester of triacontanoic acid (a C30 saturated fatty acid), is a molecule of interest due to its potential applications. Engineering a microbial host to produce this very-long-chain FAEE involves the strategic integration and optimization of pathways for precursor synthesis and final esterification. This guide details the proposed biosynthetic route, key enzymatic players, and methodologies for analysis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in a microbial host can be conceptually divided into three main modules:

-

Fatty Acid Synthesis (FAS) and Elongation: Production of the C30 fatty acid precursor, triacontanoic acid.

-

Ethanol Biosynthesis: Generation of the ethyl moiety donor.

-

Esterification: Condensation of triacontanoyl-CoA and ethanol to form this compound.

A schematic representation of this proposed pathway is detailed below.

Figure 1: Proposed biosynthetic pathway for this compound in an engineered microorganism.

Module 1: Triacontanoyl-CoA Synthesis

The synthesis of the C30 fatty acyl-CoA precursor is a critical and challenging step, as most microorganisms do not naturally produce fatty acids of this length.

-

Native Fatty Acid Synthesis: The host organism's native fatty acid synthase (FAS) system produces saturated fatty acids, typically up to 16 or 18 carbons in length (e.g., palmitoyl-CoA or stearoyl-CoA), from acetyl-CoA and malonyl-CoA.

-

Fatty Acid Elongation: To achieve a C30 chain length, a fatty acid elongase (Elovl) system is required. This is a multi-enzyme complex that iteratively adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. While microbial elongases for very-long-chain fatty acids are not well-characterized, heterologous expression of mammalian or plant elongases in yeast has proven successful for producing VLCFAs. For the synthesis of triacontanoic acid, a cascade of elongases with varying substrate specificities may be necessary, or a single elongase with broad specificity. For instance, mammalian ELOVL1 is known to elongate saturated acyl-CoAs from C18 up to C26. Engineering or discovering an elongase capable of extending beyond C26 to C30 is a key requirement.

Module 2: Ethanol Biosynthesis

Ethanol can be supplied exogenously to the culture medium or produced endogenously by the engineered microorganism. For a self-sufficient system, particularly in yeast like Saccharomyces cerevisiae, the endogenous pyruvate-to-ethanol pathway can be utilized. This two-step pathway involves:

-

Pyruvate decarboxylase (PDC): Converts pyruvate to acetaldehyde.

-

Alcohol dehydrogenase (ADH): Reduces acetaldehyde to ethanol.

In non-ethanologenic hosts, these enzymes would need to be heterologously expressed.

Module 3: Esterification

The final step is the esterification of triacontanoyl-CoA with ethanol. This reaction is catalyzed by a wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) . These enzymes typically exhibit broad substrate specificity for both the acyl-CoA and alcohol moieties. Several bacterial WS/DGAT enzymes, such as those from Acinetobacter baylyi ADP1 and Marinobacter aquaeolei VT8, have been successfully used to produce various FAEEs in engineered microbes.[1] While their activity with triacontanoyl-CoA has not been explicitly demonstrated, their known promiscuity makes them strong candidates for this final catalytic step.

Quantitative Data

Direct quantitative data for microbial this compound production is not currently available in the literature. However, data from the production of other FAEEs and very-long-chain wax esters in engineered yeast can provide valuable benchmarks.

| Product | Host Organism | Precursors/Feedstock | Titer | Reference |

| Fatty Acid Ethyl Esters (FAEEs) | Saccharomyces cerevisiae | Glucose, Exogenous Fatty Acids | 0.52 g/L | [2] |

| Fatty Acid Ethyl Esters (FAEEs) | Rhodosporidium toruloides | Glucose, Exogenous Ethanol | 10 g/L | [3] |

| Very-Long-Chain Wax Esters (C32-C42) | Yarrowia lipolytica | Glucose | 2.0 g/L | [3] |

Experimental Protocols

Assay for Fatty Acid Elongase Activity

This protocol is adapted from methods used for assaying mammalian elongase activity in yeast microsomes.

Objective: To determine the activity of a candidate fatty acid elongase in converting a shorter-chain fatty acyl-CoA to a longer-chain product.

Materials:

-

Yeast strain expressing the candidate elongase.

-

Microsome isolation buffer (e.g., 0.1 M potassium phosphate pH 7.2, 0.25 M sucrose, 1 mM EDTA, protease inhibitors).

-

Reaction buffer (e.g., 0.1 M potassium phosphate pH 7.2, 2.5 mM MgCl2, 1 mM ATP, 0.5 mM CoASH, 1 mM NADPH).

-

[14C]-Malonyl-CoA (radiolabeled substrate).

-

Fatty acyl-CoA starter substrate (e.g., C24-CoA, C26-CoA).

-

Scintillation cocktail and vials.

-

Glass beads for cell lysis.

-

Centrifuge, spectrophotometer.

Procedure:

-

Microsome Preparation:

-

Grow yeast cells expressing the elongase to mid-log phase.

-

Harvest cells by centrifugation and wash with microsome isolation buffer.

-

Lyse cells using glass beads in isolation buffer.

-

Perform differential centrifugation to pellet cell debris and then to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a known volume of isolation buffer and determine the protein concentration (e.g., by Bradford assay).

-

-

Elongation Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein (e.g., 50-100 µg), and the fatty acyl-CoA starter substrate.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding [14C]-malonyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 25% KOH in 50% ethanol) to saponify the acyl-CoAs.

-

-

Product Extraction and Quantification:

-

Acidify the reaction mixture (e.g., with 6 M HCl).

-

Extract the free fatty acids with a nonpolar solvent (e.g., hexane).

-

Evaporate the solvent and redissolve the fatty acid residue in a scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the elongase activity.

-

Quantification of this compound by GC-MS

This protocol outlines the extraction and analysis of this compound from a microbial culture.

Objective: To quantify the concentration of this compound in a fermentation broth.

Materials:

-

Microbial culture sample.

-

Internal standard (e.g., ethyl heptadecanoate or another odd-chain FAEE not produced by the host).

-

Solvents: Hexane, ethyl acetate, methanol, chloroform.

-

Anhydrous sodium sulfate.

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC column suitable for fatty acid ester analysis (e.g., a nonpolar dimethylpolysiloxane column).

Procedure:

-

Sample Preparation and Extraction:

-

Take a known volume of the microbial culture.

-

Add a known amount of the internal standard.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or hexane:ethyl acetate.

-

Separate the organic phase containing the lipids.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a known volume of hexane or other suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

GC Conditions (Example):

-

Inlet Temperature: 280°C

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 320°C) at a rate of 10-20°C/min and hold for several minutes to ensure elution of the very-long-chain ester.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of this compound (m/z 480.9) and the internal standard.

-

Selective Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions of ethyl esters (e.g., m/z 88, 101) and the molecular ion of this compound.

-

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of pure this compound with the same concentration of internal standard as used in the samples.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

-

Logical and Experimental Workflows

The development of a microbial strain for this compound production follows a logical progression of engineering and analysis.

References

- 1. Differences in Substrate Specificities of Five Bacterial Wax Ester Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering Saccharomyces cerevisiae cells for production of fatty acid-derived biofuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Studies in Constructing Yeast Cell Factories for the Production of Fatty Acid Alkyl Esters [frontiersin.org]

Methodological & Application

Synthesis of Ethyl Triacontanoate from Triacontanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl triacontanoate is a long-chain fatty acid ester that finds applications in various scientific and industrial fields. It is utilized as a reference standard in the analysis of waxes and lipids, in the formulation of lubricants and coatings, and has potential applications in the pharmaceutical and cosmetic industries.[1] This document provides detailed protocols for the synthesis of this compound from triacontanoic acid via three distinct methods: Fischer esterification, conversion to an acid chloride intermediate followed by esterification, and lipase-catalyzed esterification.

Physicochemical Data

A summary of the key physicochemical properties of the reactant and product is provided below for easy reference.

Table 1: Physicochemical Properties of Triacontanoic Acid and this compound

| Property | Triacontanoic Acid | This compound |

| Synonyms | Melissic Acid, n-Triacontanoic acid | Ethyl triacontanate, Melissic acid ethyl ester |

| CAS Number | 506-50-3 | 7505-12-6 |

| Molecular Formula | C30H60O2 | C32H64O2 |

| Molecular Weight | 452.80 g/mol [2] | 480.85 g/mol [3][4] |

| Melting Point | 92-94 °C[5] | 67-69 °C[3] |

| Boiling Point | Not available | 448.5 °C at 760 mmHg[3] |

| Density | Not available | 0.858 g/cm³[3] |

| Appearance | White to light yellow crystalline powder[5] | Colorless, odorless liquid or waxy solid |

| Solubility | Soluble in chloroform and other organic solvents | Soluble in organic solvents |

Synthesis Protocols

Three primary methods for the synthesis of this compound are detailed below. Each protocol includes a list of required materials, a step-by-step procedure, and expected outcomes.

Method 1: Fischer Esterification

This classic method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a reversible reaction, and the equilibrium is typically shifted towards the product by using an excess of the alcohol.[1]

Materials:

-

Triacontanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve triacontanoic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure this compound.[1]

Expected Yield: A study on the synthesis of 1-triacontanol involved the esterification of triacontanoic acid with ethanol using a drop of concentrated sulfuric acid and refluxing for two hours, which resulted in an 86% yield of this compound after workup and recrystallization.[3]

Logical Workflow for Fischer Esterification:

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Method 2: Via Acid Chloride Intermediate

This method involves the conversion of triacontanoic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂), followed by reaction with ethanol. This is an essentially irreversible reaction that often leads to high yields.[1]

Materials:

-

Triacontanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

-

Absolute ethanol

-

Pyridine (optional, as an acid scavenger)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Rotary evaporator

Experimental Protocol:

-

Acid Chloride Formation: In a round-bottom flask, suspend or dissolve triacontanoic acid in an anhydrous solvent. Add thionyl chloride dropwise at room temperature or with cooling. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Completion: After the addition is complete, gently reflux the mixture for 1-2 hours or until the evolution of HCl and SO₂ gases ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

-

Esterification: Dissolve the resulting crude triacontanoyl chloride in an anhydrous solvent and cool in an ice bath. Add absolute ethanol dropwise. A base like pyridine can be added to neutralize the HCl formed.

-

Reaction and Work-up: Stir the reaction mixture for 30-60 minutes at room temperature.[6] The reaction is typically rapid.

-

Purification: The reaction mixture is then worked up by washing with water and a mild base to remove any remaining acid. The organic layer is dried and the solvent evaporated to yield this compound. Further purification can be achieved by recrystallization.

Expected Yield: This method is advantageous as the reaction between the acid chloride and alcohol is essentially irreversible, leading to high, often near-quantitative, yields.[3]

Logical Workflow for Acid Chloride Method:

Caption: Two-step synthesis of this compound via an acid chloride intermediate.

Method 3: Lipase-Catalyzed Esterification

This enzymatic approach offers a greener alternative to chemical synthesis, proceeding under milder reaction conditions. Lipases are enzymes that can catalyze esterification in low-water environments.[1]

Materials:

-

Triacontanoic acid

-

Absolute ethanol

-

Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

-

Organic solvent (optional, e.g., hexane or toluene)

-

Reaction vessel with temperature control and stirring

-

Molecular sieves (optional, for water removal)

Experimental Protocol:

-

Reaction Setup: Combine triacontanoic acid and ethanol in a suitable reaction vessel. A solvent can be used to improve solubility if necessary.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (typically 40-60 °C) with constant stirring. The optimal temperature will depend on the specific lipase used.

-

Water Removal: To drive the equilibrium towards the ester, water produced during the reaction can be removed using molecular sieves or by conducting the reaction under vacuum.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Once the reaction is complete, the immobilized enzyme can be filtered off for reuse.

-

Purification: The product is then purified from the reaction mixture, typically by evaporation of the solvent and unreacted ethanol, followed by recrystallization if necessary.

Expected Yield: The yield of lipase-catalyzed esterification is highly dependent on the optimization of reaction parameters such as the choice of lipase, solvent, temperature, and the efficiency of water removal.

Logical Workflow for Lipase-Catalyzed Esterification:

Caption: Workflow for the enzymatic synthesis of this compound.

Comparison of Synthesis Methods

Table 2: Comparison of Synthesis Methods for this compound

| Feature | Fischer Esterification | Via Acid Chloride | Lipase-Catalyzed Esterification |

| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, thionyl chloride, alcohol | Carboxylic acid, alcohol, lipase |

| Reaction Conditions | Reflux temperature | Room temperature to reflux | Mild temperatures (40-60 °C) |

| Reversibility | Reversible | Irreversible | Reversible |

| Typical Yield | Good (e.g., 86%)[3] but equilibrium-dependent | High to near-quantitative[3] | Variable, requires optimization |

| Byproducts | Water | SO₂, HCl | Water |

| Advantages | Simple, uses common reagents | High yield, fast reaction | Mild conditions, environmentally friendly, reusable catalyst |

| Disadvantages | Reversible, requires excess alcohol, strong acid | Harsh reagents, corrosive byproducts | Slower reaction times, cost of enzyme |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Quartet at ~4.1 ppmTriplet at ~1.25 ppmTriplet at ~2.2 ppmLarge signal at ~1.2-1.3 ppmTriplet at ~0.88 ppm | -O-CH₂-CH₃-O-CH₂-CH₃-CH₂-C=O-(CH₂)₂₇- in the long chainTerminal CH₃ of the acyl chain |

| ¹³C NMR | Signal at ~174 ppmSignal at ~60 ppmMultiple signals at ~22-34 ppmSignal at ~14 ppm | Ester C=O-O-CH₂-CH₃CH₂ carbons of the long chainTerminal CH₃ carbons |